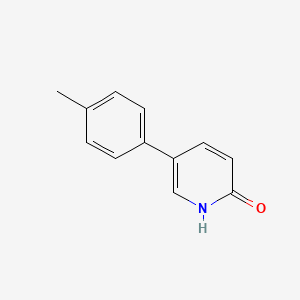

2-Hydroxy-5-(4-methylphenyl)pyridine

Description

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in the realm of chemical research. researchgate.netnih.gov Their prevalence in nature is vast, forming the core structures of numerous biologically essential molecules such as alkaloids, vitamins, and nucleic acids. nih.gov This natural abundance has inspired chemists to explore their synthetic analogues, leading to a myriad of applications.

In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery. nih.govnih.gov Over 90% of new drugs incorporate heterocyclic motifs, a testament to their ability to interact with biological targets with high specificity and efficacy. nih.gov Their diverse structures and electronic properties allow for the fine-tuning of pharmacological activity, making them indispensable in the development of treatments for a wide range of diseases, including cancer, infections, and neurological disorders. nih.gov Beyond pharmaceuticals, heterocyclic compounds are integral to materials science, contributing to the development of conducting polymers, organic light-emitting diodes (OLEDs), and functional dyes. researchgate.net

Overview of 2-Hydroxypyridine (B17775)/2-Pyridone Tautomerism and its Implications

A fascinating and crucial aspect of 2-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with its corresponding 2-pyridone form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton and the concurrent shift of double bonds.

The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer, which possesses aromatic character in the pyridine (B92270) ring, is generally favored. Conversely, in polar solvents and in the solid state, the 2-pyridone form predominates. This shift is attributed to the greater polarity of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers.

This tautomerism has profound implications for the chemical and physical properties of these molecules, influencing their reactivity, acidity, and, critically, their biological activity. The ability of a molecule to exist in different tautomeric forms can affect its binding to receptor sites and its metabolic stability, making a thorough understanding of this equilibrium essential in drug design and development. libretexts.org

Research Context: 2-Hydroxy-5-(4-methylphenyl)pyridine as a Representative Aryl-Substituted Pyridine Derivative

Within the vast family of substituted pyridines, this compound serves as a pertinent example of an aryl-substituted derivative. Its structure incorporates the 2-hydroxypyridine core, and therefore is subject to the tautomeric considerations discussed above, along with a 4-methylphenyl (p-tolyl) group at the 5-position.

The introduction of an aryl substituent, such as the p-tolyl group, can significantly influence the electronic properties and steric profile of the pyridine ring. This, in turn, can modulate its reactivity and biological interactions. The synthesis of such 5-aryl-2-hydroxypyridines can often be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond between a halogenated pyridine and an arylboronic acid. libretexts.orgrsc.orgmdpi.com

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest. The broader class of 5-aryl-2-pyridones has been investigated for a range of biological activities, including potential applications as cytotoxic agents and kinase inhibitors, highlighting the therapeutic potential of this structural class. researchgate.net The study of this specific compound can, therefore, contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 5-(4-methylphenyl)pyridin-2-ol |

| CAS Number | 1111115-93-5 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| InChI | InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-8H,1H3,(H,13,14) |

| InChIKey | YGIRFQGKPCSCRV-UHFFFAOYSA-N |

| SMILES | Cc1ccc(cc1)c2cc(O)n(C)c2 |

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIRFQGKPCSCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604829 | |

| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111115-93-5 | |

| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 4 Methylphenyl Pyridine and Analogues

Strategies for the Construction of Substituted Pyridine (B92270) Scaffolds

The fundamental architecture of the substituted pyridine core can be assembled through methods that build the ring from simpler, non-cyclic starting materials or by modifying an existing pyridine structure.

De Novo Synthetic Approaches (e.g., Cycloadditions, Condensations)

De novo strategies construct the pyridine ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single or multi-step sequence. These methods offer high flexibility in introducing a variety of substituents onto the final heterocyclic scaffold.

Condensation Reactions: A classic and robust method for pyridine synthesis is the Bohlmann-Rahtz synthesis, which involves two main steps. acs.orgdp.la It begins with a condensation reaction, specifically a Michael addition, between an enamine and an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgacs.org This intermediate is then isolated and undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. acs.orgorganic-chemistry.org Modifications to this protocol, such as the use of Brønsted or Lewis acids, can facilitate a one-pot reaction and lower the high temperatures typically required for the final cyclization step. acs.org

Another significant condensation approach is the Guareschi-Thorpe reaction, where a cyanoacetamide reacts with a 1,3-diketone to form a 2-pyridone derivative.

Cycloaddition Reactions: Cycloaddition reactions provide a powerful means for the simultaneous formation of multiple bonds in a single step. acs.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed by reacting a 1-azadiene with an alkyne. This approach directly furnishes the pyridine ring, though its application can be limited by the electronic and conformational properties of the azadiene. nih.govacs.org

Formal [3+3] cycloaddition reactions have also been developed, wherein enamines react with unsaturated aldehydes or ketones. nih.govchemsoc.org.cn These organocatalyzed methods are practical for creating tri- or tetrasubstituted pyridines from readily available starting materials. nih.gov

| De Novo Synthetic Approach | Key Reactants | Product Type | Key Features |

| Bohlmann-Rahtz Synthesis | Enamine + Ethynylketone | 2,3,6-Trisubstituted Pyridines | Two-step process involving Michael addition and cyclodehydration. organic-chemistry.org |

| Guareschi-Thorpe Condensation | Cyanoacetamide + 1,3-Diketone | Substituted 2-Pyridones | Classic condensation method for pyridone synthesis. |

| [4+2] Cycloaddition (hDA) | 1-Azadiene + Alkyne | Substituted Pyridines | Direct ring formation, but can be limited by reactant properties. acs.org |

| [3+3] Cycloaddition | Enamine + Unsaturated Aldehyde/Ketone | Tri- or Tetrasubstituted Pyridines | Organocatalyzed, practical for diverse pyridine scaffolds. nih.gov |

Modification of Pre-existing Pyridine Cores

An alternative to building the pyridine ring from scratch is the functionalization of a simpler, pre-formed pyridine derivative. This is a common strategy for synthesizing specifically substituted compounds like 2-hydroxy-5-arylpyridines. The general approach involves introducing the necessary functional groups onto the pyridine core in a stepwise manner.

A typical synthetic sequence could start with a halogenated pyridine, such as 5-bromo-2-chloropyridine. The chloro group at the 2-position can be converted to a hydroxyl group. For instance, 2-chloropyridine (B119429) can be hydrolyzed to 2-hydroxypyridine (B17775) by reacting it with an aqueous alkaline solution, a process that can be facilitated by the presence of a tertiary alcohol to achieve high yields in a one-stage reaction. acs.org Similarly, a 2-methoxy group can be demethylated to a 2-hydroxy group using strong acid. dp.la

Once the 5-bromo-2-hydroxypyridine (B85227) intermediate is obtained, the 4-methylphenyl group can be installed at the 5-position using a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is discussed in detail in section 2.2.1.

This stepwise modification is illustrated by the synthesis of 2-amino-5-hydroxypyridine, which involves protecting the amino group of 2-amino-5-bromopyridine, followed by methoxylation, deprotection, and finally demethylation to reveal the hydroxyl group. nih.gov This highlights the necessity of careful functional group manipulation when modifying existing pyridine cores.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become indispensable in modern organic synthesis, offering powerful and selective methods for forming C-C and C-N bonds. These reactions are central to both the functionalization of existing pyridine rings and, in some cases, their de novo construction.

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium catalysts are exceptionally versatile for the synthesis of aryl-substituted pyridines, including the target compound 2-hydroxy-5-(4-methylphenyl)pyridine.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is particularly well-suited for synthesizing 5-aryl-2-pyridones. acs.org The reaction couples an organoboron compound (e.g., an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net To synthesize this compound, a common strategy involves the coupling of a 5-halo-2-hydroxypyridine (e.g., 5-bromo-2-hydroxypyridine) with 4-methylphenylboronic acid.

The catalytic cycle typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net A variety of palladium sources, such as Pd(OAc)₂, Pd(dppf)Cl₂, and Pd₂(dba)₃, along with various phosphine (B1218219) ligands, have been successfully employed. researchgate.netresearchgate.net

| Catalyst / Ligand | Coupling Partners | Base | Product | Yield |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) + Arylboronic ester | Na₃PO₄ | 2-Arylpyridine | 5-89% researchgate.net |

| Pd₂(dba)₃ / Phosphite Ligand | 2-Pyridylboronate + Aryl bromide | KF | 2-Arylpyridine | Good to Excellent researchgate.net |

| Tetrakis(triphenylphosphine)palladium | 5-Bromo-thiophene-carboxamide + Arylboronic acid | K₃PO₄ | 5-Aryl-thiophene-carboxamide | 37-72% nih.gov |

C-H Activation and Direct Arylation: Direct C-H arylation is an increasingly important atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. nih.gov However, the C-H arylation of pyridines presents challenges due to the ring's relatively low reactivity and the Lewis basicity of the nitrogen atom, which can deactivate the catalyst. acs.org

Despite these difficulties, methods have been developed for the regioselective palladium-catalyzed direct arylation of pyridines. Selectivity for the C2, C3, or C4 position can be controlled by the electronic properties of existing substituents, the use of directing groups, or by converting the pyridine to its N-oxide. dp.laorganic-chemistry.org Pyridine N-oxides, for example, have been shown to undergo direct arylation with aryl bromides with excellent yield and complete selectivity for the 2-position. chemsoc.org.cn The reaction often proceeds through a concerted metalation-deprotonation (CMD) mechanism. rsc.org

Copper- and Rhodium-Catalyzed Methodologies

While palladium holds a prominent role, copper and rhodium catalysts also offer unique and powerful methodologies for the synthesis and modification of pyridine derivatives.

Copper-Catalyzed Methodologies: Copper catalysts are particularly effective for N-arylation reactions. A mild and efficient copper-catalyzed N-arylation of 2-pyridones using diaryliodonium salts has been developed, which proceeds readily at room temperature. acs.orgnih.gov This method is significantly faster and occurs under milder conditions than traditional copper-catalyzed couplings with aryl halides, which often require high temperatures. acs.org While this reaction functionalizes the nitrogen atom rather than forming a C-C bond on the ring, it is a key transformation for creating N-aryl-2-pyridone analogues. Copper catalysis is also employed in the C-H functionalization of pyridines, offering a cost-effective alternative to palladium for certain transformations. nih.govrsc.org

| Catalyst | Reactants | Reaction Type | Key Features |

| CuCl | 2-Pyridone + Diaryliodonium salt | N-Arylation | Proceeds at room temperature with high yields. acs.org |

| CuBr₂ | Hydroxypyridine + Sodium sulfinate | O-Sulfonylation | Base- and ligand-free protocol. nih.gov |

| Cu(OH)₂ | Oxazino pyridine + Aryl I(III) reagent | C-H Arylation | Achieves meta-selective arylation of the pyridine ring. researchgate.net |

Rhodium-Catalyzed Methodologies: Rhodium catalysts are highly effective in constructing pyridine rings through C-H activation and annulation strategies. One prominent method involves the reaction of α,β-unsaturated ketoximes with alkynes. acs.orgacs.org In this process, the oxime acts as a directing group to facilitate a chelation-assisted C-H activation at the vinyl position, leading to a cascade of reactions including alkyne insertion and cyclization to form highly substituted pyridines. acs.orgsnnu.edu.cn

Additionally, Rh(III) catalysts can mediate the oxidative annulation of existing pyridin-2(1H)-ones with alkynes through a double C-H activation mechanism to produce functionalized quinolizinones, demonstrating a powerful tool for building complex heterocyclic systems from simpler pyridine cores. acs.org

| Catalyst System | Reactants | Reaction Type | Product |

| [Rh(PPh₃)₃Cl] | α,β-Unsaturated ketoxime + Alkyne | C-H Activation / Annulation | Highly substituted pyridine acs.org |

| [CpRhCl₂]₂ / CsOPiv | α,β-Unsaturated ketoxime + Internal alkyne | C-H Activation / Annulation | Highly substituted pyridine snnu.edu.cn |

| [CpRhCl₂]₂ / AgSbF₆ | Pyridin-2(1H)-one + Alkyne | Double C-H Activation / Annulation | 4H-Quinolizin-4-one acs.org |

Alkyne Cyclization Strategies for Heterocycle Formation

The construction of aromatic rings via the cyclotrimerization of alkynes is a classic organometallic transformation. When applied to the synthesis of pyridines, this strategy typically involves the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which provides the nitrogen atom for the heterocycle. This de novo approach allows for the rapid assembly of the pyridine core with a high degree of substitution.

Transition metals, including cobalt, rhodium, and nickel, are effective catalysts for this transformation. The reaction mechanism generally involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile lead to a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst. The control of regioselectivity in the cycloaddition of unsymmetrical alkynes and nitriles is a key challenge but has been addressed through the development of sophisticated catalyst systems. This methodology provides a powerful and convergent route to a wide array of substituted pyridine analogues.

Multicomponent Reaction Sequences for Poly-Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are valued for their operational simplicity, time and energy savings, and ability to rapidly generate molecular complexity. nih.govrsc.org

One notable MCR approach for synthesizing poly-substituted 2-hydroxypyridines involves the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate. mdpi.com This method provides a direct route to 4,6-diaryl-3-cyano-2-pyridone derivatives. The reaction is often performed under solvent-free conditions, aligning with the principles of green chemistry, and typically involves heating the mixture of reagents to produce the target heterocycles in high yields and within a short reaction time. mdpi.com

Another example is a thermal, catalyst- and solvent-free MCR for producing benzoyl-substituted 2-pyridone derivatives. This reaction utilizes 3-formyl chromones, anilines or amines, and ketoesters as the building blocks. rsc.org The components are heated together, leading to the formation of complex 2-pyridone structures through a domino reaction sequence. rsc.org The results for the synthesis of various 2-pyridone derivatives using this methodology are summarized below.

| Entry | Ketoester | Aniline/Amine | Product | Yield (%) | M.p. (°C) |

| 1 | Methyl acetoacetate | Aniline | Methyl 5-(2-hydroxybenzoyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate | 78 | 186-188 |

| 2 | Ethyl benzoylacetate | Aniline | 5-(2-Hydroxybenzoyl)-3-(4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | 65 | 170-172 |

| 3 | Ethyl benzoylacetate | Aniline | 5-(2-Hydroxybenzoyl)-3-(4-nitrobenzoyl)-1-phenylpyridin-2(1H)-one | 64 | 201-203 |

| 4 | Acetylacetone | Aniline | 3-acetyl-5-(2-hydroxy-5-methylbenzoyl)-1-phenylpyridin-2(1H)-one | - | - |

| Data compiled from research on multicomponent domino reactions. rsc.org |

These MCRs exemplify powerful tools for the efficient construction of diverse and highly functionalized 2-pyridone libraries, which can include analogues of this compound.

Regioselective Synthesis of Aryl-Substituted Pyridines

Regioselectivity, the control over the position of substitution, is a critical challenge in the synthesis of complex aromatic heterocycles like aryl-substituted pyridines. Several methods have been developed to achieve the regioselective introduction of aryl groups onto the pyridine core.

A notable transition-metal-free, one-step route involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (CsF). nih.gov This reaction proceeds through the generation of arynes, which then react with the pyridine N-oxide. Interestingly, this method has been used to prepare 3-(2-hydroxyphenyl)pyridines with high regioselectivity. nih.gov While this specific outcome places the aryl group at the 3-position, modifications to the reaction conditions can alter the regioselectivity. For instance, by modifying the conditions from a known synthesis of 3-(2-hydroxyaryl)pyridines, researchers were able to efficiently synthesize 2-substituted pyridine products instead. rsc.org This highlights the potential to direct the arylation to different positions of the pyridine ring by carefully selecting reagents and conditions.

The general scheme for this type of arylation is presented below:

Reactants : Pyridine N-oxide, Silylaryl triflate (aryne precursor), Cesium Fluoride (activator)

Conditions : Acetonitrile, Room temperature

Key Intermediate : Aryne

Product : Aryl-substituted pyridine

Control experiments have been crucial in understanding the mechanisms that govern the regiochemical outcome of these reactions. rsc.org The development of such regioselective methods is essential for the targeted synthesis of specific isomers like this compound.

Post-Synthetic Functionalization and Derivatization Approaches

Post-synthetic functionalization involves the modification of a pre-formed molecular scaffold. This is a powerful strategy for creating derivatives of a core structure and for introducing specific functionalities. For pyridine-containing molecules, several methods exist to modify the ring after its initial synthesis.

One innovative approach for the hydroxylation of pyridines at the C3 position involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free transformation allows for the selective introduction of a hydroxyl group at a position that is often challenging to functionalize directly due to the electronic properties of the pyridine ring. nih.gov This strategy demonstrates the potential for late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. nih.gov

Another strategy focuses on the functionalization of the C4 position. The use of strong organosodium bases, such as n-butylsodium, can overcome the inherent directing effect of the nitrogen atom, which typically favors functionalization at the C2 position. nih.govchemrxiv.org This allows for deprotonation at the C4 position, generating a 4-sodiopyridine intermediate. This intermediate can then be trapped with various electrophiles, such as primary alkyl halides, in a transition-metal-free alkylation. Alternatively, transmetalation to zinc chloride followed by a Negishi cross-coupling allows for the introduction of aromatic and heteroaromatic groups at the C4 position. nih.govchemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

No specific ¹H, ¹³C, or 2D-NMR data for 2-Hydroxy-5-(4-methylphenyl)pyridine has been found in the searched literature. This includes one-dimensional techniques that would reveal the chemical environment of proton and carbon atoms, and two-dimensional techniques (COSY, NOESY, HMQC, HMBC) that would establish connectivity and spatial relationships within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

There is no published data on the UV-Vis absorption and fluorescence emission properties of this compound. Such data would offer insights into the electronic transitions and photophysical properties of the compound.

X-ray Diffraction Studies for Solid-State Molecular Architectures

A crystal structure for this compound, which would definitively determine its solid-state molecular architecture, bond lengths, and bond angles, has not been reported in the scientific literature searched.

Mass Spectrometry for Precise Molecular Compositional Analysis

While mass spectrometry data is available for the related compound 2-(p-tolyl)pyridine, specific mass spectral data for this compound, which would confirm its molecular weight and fragmentation pattern, could not be located.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable tools for probing the ultrafast events that occur in molecules following photoexcitation. For a compound like this compound, which is predicted to undergo Excited-State Intramolecular Proton Transfer (ESIPT), techniques such as transient absorption and fluorescence up-conversion spectroscopy would be critical in elucidating the intricate dynamics of this process.

The ESIPT process involves the transfer of a proton within the molecule from the hydroxyl group to the pyridine (B92270) nitrogen atom upon absorption of light. This creates a transient tautomeric species with distinct electronic and structural properties. Time-resolved spectroscopy allows for the direct observation of the formation and decay of the initial excited state (enol form) and the subsequent formation and decay of the proton-transferred tautomer (keto form).

Theoretical Predictions and Expected Research Findings:

Based on studies of analogous 2-hydroxypyridine (B17775) derivatives, the excited-state dynamics of this compound are expected to be dominated by an ultrafast ESIPT process. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be instrumental in modeling the potential energy surfaces of the ground and excited states. These calculations can predict the energy barriers for proton transfer and the vibrational modes that couple to the reaction coordinate.

Upon photoexcitation of the enol form, a rapid transfer of the proton to the pyridine nitrogen is anticipated to occur on a femtosecond to picosecond timescale. This ultrafast process is often barrierless or proceeds over a very small energy barrier in the excited state. The resulting excited keto tautomer is energetically more stable than the excited enol form.

Following the ESIPT, the excited keto form can relax to its ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence from the keto tautomer is expected to be significantly red-shifted (a large Stokes shift) compared to the absorption of the enol form, a hallmark of the ESIPT phenomenon.

Anticipated Data from Time-Resolved Spectroscopy:

While experimental data for this compound is not available, a hypothetical dataset based on similar compounds would likely resemble the following tables. These tables are illustrative of the type of data that would be generated from transient absorption and time-resolved fluorescence experiments.

Table 1: Hypothetical Transient Absorption Data for this compound in a Nonpolar Solvent

| Time Delay (ps) | Wavelength (nm) | Transient Absorbance (ΔA) | Assignment |

| 0.1 | 400 | 0.5 | Excited Enol (S1) |

| 1 | 400 | 0.1 | Excited Enol (S1) Decay |

| 1 | 550 | 0.4 | Excited Keto (S'1) Formation |

| 10 | 550 | 0.2 | Excited Keto (S'1) Decay |

| 100 | 550 | 0.05 | Excited Keto (S'1) Decay |

Table 2: Hypothetical Time-Resolved Fluorescence Decay Constants for this compound

| Species | Emission Wavelength (nm) | Lifetime (τ) (ps) | Solvent |

| Excited Enol (S1) | 350 | <1 | Cyclohexane |

| Excited Keto (S'1) | 500 | 150 | Cyclohexane |

| Excited Enol (S1) | 360 | <5 | Acetonitrile |

| Excited Keto (S'1) | 520 | 200 | Acetonitrile |

These hypothetical tables illustrate that the decay of the excited enol form would be very rapid, corresponding to the timescale of the ESIPT process. The rise and subsequent decay of the excited keto form would be observable at longer wavelengths. The lifetimes of these species would be influenced by the solvent environment, with polar solvents potentially affecting the energy landscape of the excited states and the dynamics of the proton transfer.

Photophysical Properties and Excited State Dynamics

Electronic Absorption and Luminescence Characteristics

The electronic absorption and emission properties of 2-Hydroxy-5-(4-methylphenyl)pyridine are governed by the interplay of the pyridinone chromophore and the aryl substituent. These characteristics are sensitive to the molecular environment, including the solvent and the aggregation state.

In solution, this compound is expected to exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The exact position of these bands is influenced by solvent polarity. Due to the potential for keto-enol tautomerism in the 2-hydroxypyridine (B17775) ring, the absorption and emission spectra can be complex, with different tautomers exhibiting distinct spectroscopic signatures.

In the solid state, intermolecular interactions such as π-π stacking can lead to shifts in the absorption and emission spectra compared to dilute solutions. These solid-state effects can also influence the fluorescence quantum yield. For many organic luminophores, aggregation in the solid state leads to quenching of emission, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov

| Analogous Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 380 | - | - |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 378 | - | - |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 396 | - | - |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | - | - |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | - | - |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | - | - |

The 4-methyl group on the phenyl ring of this compound is an electron-donating group through hyperconjugation and inductive effects. This substituent is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 2-hydroxy-5-phenylpyridine. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The electron-donating nature of the substituent can also influence the charge transfer character of the excited state, which in turn affects the fluorescence quantum yield and lifetime.

While specific studies on the AIEE properties of this compound are not available, pyridinium (B92312) salts have been shown to exhibit AIE. nih.govrsc.org The formation of aggregates through non-covalent intermolecular interactions, such as pyridinium-pyridinium and pyridinium-arene-π interactions, can lead to significant emission enhancement in the crystal state. nih.gov Given the aromatic nature of this compound, it is plausible that it could exhibit AIEE under certain conditions, although experimental verification is required.

Excited State Relaxation Mechanisms

Following photoexcitation, the molecule relaxes back to the ground state through a combination of radiative and non-radiative decay pathways. The competition between these processes determines the fluorescence quantum yield and lifetime of the molecule.

Non-radiative decay processes are crucial in dissipating the energy of the excited state without the emission of photons. Internal conversion (IC) is the isoenergetic transition between electronic states of the same multiplicity (e.g., S₁ → S₀), while intersystem crossing (ISC) is a transition between states of different multiplicity (e.g., S₁ → T₁).

The primary radiative decay pathway for most organic molecules is fluorescence, which is the emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). The rate of radiative decay (k_r) is related to the oscillator strength of the S₀ ↔ S₁ transition.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined by the ratio of the radiative decay rate to the sum of all decay rates (radiative and non-radiative). The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are interconnected and provide valuable insights into the excited-state dynamics.

| Parameter | Description | Relationship |

| Fluorescence Quantum Yield (Φ_f) | Ratio of emitted photons to absorbed photons | Φ_f = k_r / (k_r + k_nr) |

| Fluorescence Lifetime (τ_f) | Average time in the excited state | τ_f = 1 / (k_r + k_nr) |

| Radiative Decay Rate (k_r) | Rate of photon emission | k_r = Φ_f / τ_f |

| Non-Radiative Decay Rate (k_nr) | Rate of decay without photon emission | k_nr = (1 - Φ_f) / τ_f |

This table outlines the fundamental relationships between key photophysical parameters. The actual values for this compound would require experimental determination.

Excited State Aromaticity and Conformational Planarization Dynamics

Upon photoexcitation, molecules can undergo significant changes in their electronic distribution, which in turn can alter their aromaticity and geometry. For this compound, the absorption of a photon would promote the molecule to an excited electronic state. In this state, the pyridine (B92270) and phenyl rings may exhibit changes in their aromatic character.

The planarity between the pyridine and the 4-methylphenyl (tolyl) rings is a critical factor influencing the photophysical properties. In the ground state, there is likely a torsional angle between the two aromatic rings due to steric hindrance. However, upon excitation, a phenomenon known as conformational planarization can occur. In the excited state, the electronic conjugation between the two ring systems is often enhanced, leading to a driving force for a more planar geometry. This process of planarization is a dynamic one and can occur on the picosecond timescale. The extent and rate of this planarization can be influenced by the viscosity of the solvent and the nature of the substituents on the aromatic rings. A more planar conformation in the excited state typically leads to a red-shifted emission spectrum compared to a twisted conformation, as it lowers the energy of the excited state.

The concept of excited-state aromaticity is also relevant. Theoretical studies on similar aromatic compounds have shown that the aromaticity of individual rings within a molecule can change upon excitation. For instance, a ring that is aromatic in the ground state might become less aromatic or even anti-aromatic in the excited state, and vice-versa. These changes in aromaticity are linked to the redistribution of π-electrons and can have a profound impact on the molecule's reactivity and photophysical decay pathways. For this compound, computational studies would be necessary to determine the specific changes in the nucleus-independent chemical shift (NICS) values or other aromaticity indices for both the pyridine and phenyl rings in the excited state.

Solvent Effects on Electronic Transitions and Emission Properties

The interaction of a molecule with its surrounding solvent molecules can significantly influence its absorption and emission characteristics. This phenomenon, known as solvatochromism, is particularly pronounced for molecules that exhibit a change in their dipole moment upon electronic excitation.

For this compound, the electronic transitions are expected to be of π-π* and n-π* character. The position, intensity, and shape of the absorption and fluorescence bands are likely to be dependent on the polarity and hydrogen-bonding capabilities of the solvent.

In nonpolar solvents, the molecule would exhibit its intrinsic absorption and emission properties. As the solvent polarity increases, a shift in the spectral bands is expected. If the excited state has a larger dipole moment than the ground state, a bathochromic (red) shift in the fluorescence spectrum is generally observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The absorption spectrum may also shift, but typically to a lesser extent.

Hydrogen bonding interactions can also play a crucial role. In protic solvents (e.g., alcohols, water), the hydroxyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These specific interactions can lead to further shifts in the spectral bands. For instance, hydrogen bonding to the pyridine nitrogen can lower the energy of the n-π* transition.

Furthermore, the possibility of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen is a key consideration for 2-hydroxypyridine derivatives. This process leads to the formation of a transient keto-tautomer in the excited state, which often exhibits a large Stokes shift, meaning a significant separation between the absorption and emission maxima. The efficiency of ESIPT can be highly sensitive to the solvent environment. Polar and protic solvents can either facilitate or hinder the proton transfer process depending on their specific interactions with the different tautomeric forms.

Due to the lack of specific experimental data for this compound, a data table illustrating these solvent effects cannot be provided at this time. However, a hypothetical representation of expected trends is presented below.

Hypothetical Solvent Effects on the Photophysical Properties of this compound

| Solvent | Polarity (Dielectric Constant) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Hexane | 1.9 | ~320 | ~380 | High | Moderate |

| Toluene | 2.4 | ~322 | ~385 | High | Moderate |

| Dichloromethane | 8.9 | ~325 | ~395 | High | Moderate-Low |

| Acetonitrile | 37.5 | ~328 | ~410 | High | Low |

| Methanol | 32.7 | ~330 | ~420 | High | Low |

| Water | 80.1 | ~335 | ~430 | High | Very Low |

Note: The values in this table are hypothetical and are intended to illustrate the general trends expected for a molecule of this type. The high Stokes shift is anticipated due to the potential for ESIPT.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of 2-Hydroxy-5-(4-methylphenyl)pyridine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state geometries and electronic properties of molecules. By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can obtain accurate predictions of molecular structures and electronic parameters.

Theoretical studies on related pyridine (B92270) derivatives have demonstrated the reliability of DFT in predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. For this compound, DFT calculations would reveal the planarity of the pyridine ring and the relative orientation of the 4-methylphenyl substituent.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack.

| Computational Method | Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| DFT (e.g., B3LYP) | e.g., 6-31G(d,p) | Optimized geometry (bond lengths, angles), HOMO-LUMO energies, MEP | Provides insights into ground-state structure, stability, and reactivity |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π→π* and n→π* transitions, and predict the wavelengths at which maximum absorption occurs. These theoretical spectra can be compared with experimental data to validate the computational methodology and aid in the interpretation of the observed spectral features.

| Computational Method | Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| TD-DFT | e.g., 6-31G(d,p) | Excitation energies, oscillator strengths, theoretical UV-Vis spectra | Predicts and helps interpret electronic absorption spectra |

Theoretical Studies of Tautomerism: 2-Hydroxypyridine (B17775)/2-Pyridone Equilibrium

A significant aspect of the chemistry of this compound is its potential to exist in two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The equilibrium between these two forms is a well-studied phenomenon in related 2-hydroxypyridine systems.

Theoretical calculations have shown that in the gas phase, the 2-hydroxypyridine tautomer is generally slightly more stable than the 2-pyridone form. researchgate.netresearchgate.net However, the energy difference is small, and the equilibrium can be influenced by factors such as substitution and the surrounding environment (solvent). Computational studies on substituted 2-hydroxypyridines indicate that the relative stability of the tautomers can be fine-tuned by the electronic nature of the substituents. For this compound, the electron-donating nature of the 4-methylphenyl group would be expected to have a subtle influence on the tautomeric equilibrium.

In polar solvents, the 2-pyridone tautomer is often favored due to its larger dipole moment, which leads to stronger solute-solvent interactions. Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are employed to accurately predict the tautomeric equilibrium in different media.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the conformation of individual molecules and their packing in the solid state.

In the 2-hydroxypyridine tautomer of this compound, a significant intramolecular hydrogen bond can exist between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring. The strength and geometry of this hydrogen bond can be quantified using computational methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. These analyses provide information about the delocalization of electron density and the nature of the bonding interactions.

In the solid state, intermolecular interactions dictate the crystal packing and the formation of supramolecular assemblies. For this compound, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule is expected to be a dominant feature, particularly for the 2-hydroxypyridine tautomer. In the 2-pyridone tautomer, N-H···O hydrogen bonds would likely be the primary interaction.

In addition to hydrogen bonding, intermolecular π-π stacking interactions between the aromatic rings of adjacent molecules and CH-π interactions involving the methyl group and the aromatic systems are also anticipated. Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the packing motifs in the crystal lattice.

Mechanistic Insights into Reaction Pathways and Selectivity

Computational studies offer a powerful lens through which to understand the intricate mechanisms governing the formation and functionalization of molecules like this compound. While direct computational research on the specific reaction pathways leading to this exact compound is not extensively documented, mechanistic insights can be inferred from theoretical investigations into related pyridine chemistries, such as C-H functionalization and cross-coupling reactions.

A primary consideration in the reactivity of 2-hydroxypyridines is the tautomeric equilibrium between the hydroxy (lactim) and pyridone (lactam) forms. rsc.org The position of this equilibrium can significantly influence the available reaction pathways and the selectivity of subsequent transformations. Computational models, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers under various conditions. mdpi.comnih.gov For substituted hydroxypyridines, the electronic nature of the substituent is known to strongly influence the tautomeric balance. semanticscholar.org

The formation of the C-C bond between the pyridine ring and the 4-methylphenyl group is a key step in the synthesis of the title compound. Mechanistic studies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a foundational understanding of this process. rsc.org Theoretical investigations into these catalytic cycles highlight key steps like oxidative addition, transmetalation, and reductive elimination. For instance, Hammett analysis in related palladium-catalyzed aryl couplings has shown that the reaction rate can be enhanced by electron-withdrawing groups on the aryl component, suggesting the development of a charged transition state. nih.gov Such computational and kinetic studies help in understanding the factors that control reaction efficiency and selectivity.

The regioselectivity of functionalization on the pyridine ring is another critical aspect. The synthesis of a 5-substituted-2-hydroxypyridine requires selective reaction at the C5 position. Computational studies on the functionalization of pyridines have explored how directing groups and reaction conditions can control site selectivity. nih.govnih.gov For example, in Pd-catalyzed C-H arylation, the directing group's coordination to the metal center is a key determinant of which C-H bond is activated. nih.gov Theoretical models can map out the potential energy surfaces for reactions at different positions on the pyridine ring, thereby predicting the most favorable reaction pathway and explaining observed selectivities.

This table is illustrative and based on general principles from computational studies of related cross-coupling reactions.

Solvation Effects on Molecular Descriptors and Reactivity Profiles

The solvent environment plays a crucial role in dictating the behavior of chemical species, and this compound is no exception. Computational chemistry provides essential tools to model and understand these solvent effects, particularly through methods like the Polarizable Continuum Model (PCM). nih.gov

One of the most significant solvation effects on 2-hydroxypyridine derivatives is the shift in the tautomeric equilibrium. In the gas phase or nonpolar solvents, the 2-hydroxypyridine form is often more stable. mdpi.comacs.org However, in polar solvents, the more polar 2-pyridone tautomer is generally favored due to better stabilization of its larger dipole moment. researchgate.netwuxiapptec.com Computational studies can quantify these stability differences by calculating the free energy of solvation for each tautomer in various solvents. nih.gov

Solvation also profoundly impacts the electronic properties and, consequently, the reactivity profile of the molecule. Molecular descriptors such as the HOMO-LUMO energy gap, chemical potential, and hardness can be calculated in different solvent environments to predict how reactivity might change. kashanu.ac.ir For instance, a smaller HOMO-LUMO gap in a particular solvent would suggest higher reactivity.

The influence of the solvent on the molecule's absorption spectra, a phenomenon known as solvatochromism, is another area where computational studies provide valuable insights. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations, combined with solvation models, can predict the UV-Vis absorption spectra of compounds like this compound in different solvents. nih.gov These calculations can explain observed spectral shifts (either hypsochromic or bathochromic) by considering the differential solvation of the ground and excited electronic states. digitellinc.com Linear solvation energy relationships (LSER) offer a conceptual framework to analyze and correlate these spectral shifts with solvent polarity and hydrogen-bonding capabilities. researchgate.net

Table 2: Predicted Solvation Effects on Key Properties of 2-Hydroxypyridine/2-Pyridone Tautomers

| Solvent | Dielectric Constant | Predicted Favored Tautomer | Predicted Effect on UV-Vis λmax | Predicted Reactivity (HOMO-LUMO Gap) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 2-Hydroxypyridine | - | Reference |

| Chloroform | 4.81 | 2-Pyridone | Bathochromic Shift | Increased |

| Ethanol | 24.55 | 2-Pyridone | Bathochromic Shift | Increased |

| Water | 80.10 | 2-Pyridone | Significant Bathochromic Shift | Significantly Increased |

This table presents trends based on computational and experimental studies of parent and substituted 2-hydroxypyridines and is intended to be illustrative for this compound.

Catalytic Applications and Ligand Design Principles of 2 Hydroxy 5 4 Methylphenyl Pyridine

The unique electronic properties and structural features of 2-hydroxy-5-(4-methylphenyl)pyridine, particularly its ability to exist in tautomeric forms (the hydroxy-pyridine and the keto-pyridone forms), make it a versatile ligand scaffold in transition metal catalysis. This section explores its role as a cooperative ligand, strategies for designing related ligands to modulate catalytic outcomes, and its applications in key chemical transformations.

Supramolecular Chemistry and Advanced Materials Applications

Molecular Recognition and Host-Guest Complexation with Heterocyclic Scaffolds

The principles of molecular recognition and host-guest complexation are central to supramolecular chemistry. They involve the specific, non-covalent binding of a host molecule to a guest molecule. Heterocyclic scaffolds, like pyridine (B92270), are often employed in the design of host molecules due to their directional hydrogen bonding capabilities and potential for π-π stacking interactions. However, literature searches did not yield any studies specifically detailing the use of 2-Hydroxy-5-(4-methylphenyl)pyridine as either a host or a guest in such complexes.

Self-Assembly Processes and Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the creation of complex supramolecular architectures. While the structural features of this compound, such as the hydroxyl and pyridine groups, suggest a potential for self-assembly through hydrogen bonding and π-π stacking, no specific studies have been published that investigate or characterize the self-assembly behavior or the resulting supramolecular architectures of this compound.

Role of Non-Covalent Interactions in Supramolecular Design and Stability

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are the driving forces behind the formation and stability of supramolecular assemblies. The stability and structure of any such assembly of this compound would be dictated by the interplay of these forces. A detailed understanding would require crystallographic data and computational modeling, neither of which is available in the current body of scientific literature for this specific compound.

Potential in Organic Electronic Materials

The application of organic compounds in electronic materials is a rapidly advancing field. Pyridine-containing molecules are of interest due to their electron-deficient nature, which can be advantageous for electron transport.

For a molecule to function as an organic conductor or semiconductor, it typically requires significant intermolecular orbital overlap to facilitate charge transport. This is often achieved through specific molecular packing in the solid state. There is no available data on the solid-state packing, electronic properties, or charge mobility of this compound to suggest its potential in these applications.

Organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) often utilize molecules with specific energy levels (HOMO and LUMO) and photophysical properties. While pyridine derivatives have been explored in these areas, there are no published reports on the synthesis or evaluation of this compound for use in photovoltaic or light-emitting systems.

Sensing Technologies and Chemo/Biosensors

The development of chemosensors and biosensors often relies on host-guest chemistry, where the binding of a specific analyte to a receptor molecule produces a detectable signal. The potential of this compound as a component in a sensor would depend on its ability to selectively bind a target molecule, a property that has not been investigated.

Corrosion Inhibition Mechanisms

The efficacy of this compound as a corrosion inhibitor is primarily attributed to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is governed by a combination of physical and chemical interactions, which can be elucidated through electrochemical studies and computational analysis. The mechanism involves the inhibitor molecule displacing water molecules from the metal surface and creating a durable film that impedes both anodic and cathodic reactions of the corrosion process.

Adsorption Characteristics

The adsorption of this compound onto a metal surface is a spontaneous process driven by the molecular structure of the compound. The molecule contains multiple active sites for interaction with the metal:

Heteroatoms : The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption).

Aromatic Rings : The pyridine and phenyl rings are rich in π-electrons. These electron systems can interact with the metal surface, further strengthening the adsorption.

Electrostatic Interactions : In acidic media, the pyridine nitrogen can become protonated, acquiring a positive charge. This allows for electrostatic attraction between the inhibitor molecule and a negatively charged metal surface (physisorption).

The adsorption process generally follows a specific adsorption isotherm, such as the Langmuir model, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netelectrochemsci.orgresearchgate.net The combined effect of physical and chemical adsorption results in a stable and effective protective layer. nih.govrdd.edu.iq

Protective Film Formation

Upon adsorption, molecules of this compound arrange themselves on the metal surface to form a thin, protective film. This film acts as a physical barrier, blocking the active sites where corrosion reactions would typically occur. nih.gov The formation of this barrier layer effectively hinders the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface and prevents the dissolution of metal ions into the solution. scirp.org The effectiveness of this film is directly related to the surface coverage of the inhibitor, which increases with its concentration in the corrosive medium. nih.govresearchgate.net

Electrochemical Studies

Electrochemical techniques are crucial for quantifying the effectiveness of an inhibitor and understanding its mechanism.

Potentiodynamic Polarization: This method reveals how the inhibitor affects the rates of the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions. For inhibitors like this compound, it is common to observe a significant reduction in both the anodic and cathodic current densities upon their addition. This indicates that the compound acts as a mixed-type inhibitor, suppressing both reactions, often with a more pronounced effect on one. electrochemsci.orgresearchgate.net The shift in the corrosion potential (Ecorr) is minimal, which is characteristic of mixed-type inhibitors. researchgate.net

Table 1: Illustrative Potentiodynamic Polarization Data

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide information about the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of an effective inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). electrochemsci.org This indicates that the inhibitor film is hindering the charge transfer process, which is fundamental to corrosion. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed. nih.govscirp.org This is due to the adsorption of the organic molecules, which displaces water molecules and decreases the local dielectric constant at the metal-solution interface.

Table 2: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data

Computational Analysis (DFT)

Density Functional Theory (DFT) calculations offer molecular-level insights into the inhibitor's behavior and its interaction with the metal surface. Key quantum chemical parameters are calculated to predict the inhibition efficiency. sciencepub.nettaylorfrancis.com

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process. sciencepub.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as it facilitates adsorption.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.

Fukui Indices: These indices help identify the specific atoms within the molecule that are most likely to participate in nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks, pinpointing the active centers for adsorption. sciencepub.net

For this compound, DFT calculations would likely show that the electron density (HOMO) is localized around the pyridine ring and the hydroxyl group, confirming these as the primary sites for electron donation to the metal surface.

Table 3: Representative Quantum Chemical Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(4-methylphenyl)pyridine, and what challenges arise during purification?

- Methodology : Synthesis typically involves coupling reactions between substituted pyridine precursors and aromatic rings. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling may introduce the 4-methylphenyl group at the 5-position of the pyridine ring. A hydroxyl group can be introduced via hydrolysis of a protected intermediate (e.g., methoxy to hydroxy using BBr₃).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Challenges include separating regioisomers or byproducts with similar polarity. Recrystallization in ethanol/water mixtures may improve purity .

Q. How can the crystal structure of this compound be determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXS/SHELXD for structure solution and SHELXL for refinement. Hydrogen bonding involving the hydroxyl group should be analyzed for intermolecular interactions.

- Validation : Check R-factors (<5%) and residual electron density maps. SHELXPRO can interface with visualization tools like Mercury .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine ring substitution pattern). The hydroxyl proton may appear broadened in DMSO-d₆.

- MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ for C₁₂H₁₁NO).

- IR : O-H stretch (~3200 cm⁻¹) and aromatic C=C stretches (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., SARS-CoV-2 Mpro). Machine learning models (e.g., Random Forest) trained on bioactivity datasets can predict toxicity or ADMET properties. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Approach : Compare Hansen solubility parameters (HSPiP software) with experimental solubility in DMSO, ethanol, and water. Use molecular dynamics (MD) simulations (GROMACS) to study solvation shells. Adjust predictions by incorporating crystal packing effects from XRD data .

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

- Analysis : DFT calculations (Gaussian, B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The electron-donating methyl group and electron-withdrawing pyridine ring may enhance ligand properties in metal complexes. Experimental validation via cyclic voltammetry .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Safety : Use PPE (nitrile gloves, lab coat), fume hoods, and avoid inhalation of dust. Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Monitor purity via HPLC annually .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during synthesis be addressed?

- Solution : Employ directing groups (e.g., boronic esters in cross-coupling) or optimize reaction conditions (temperature, catalyst loading). Use LC-MS to track reaction progress and identify intermediates .

Q. What experimental and computational tools validate hydrogen-bonding networks in the solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.